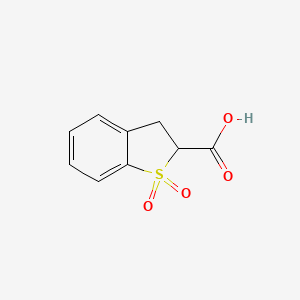

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid

Description

Historical Development of Benzothiophene Dioxide Chemistry

The exploration of benzothiophene dioxide chemistry originated in the mid-20th century with investigations into sulfur-containing heterocycles. Early work by Geneste et al. in the 1970s established foundational oxidation protocols for benzothiophenes, demonstrating that controlled oxidation of benzothiophene derivatives with peracids like meta-chloroperbenzoic acid (mCPBA) could yield stable sulfoxide and sulfone derivatives. The specific synthesis of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid emerged as part of broader efforts to functionalize benzothiophenes for pharmaceutical applications, with key advancements occurring in the 1990s through the work of Boschelli et al., who optimized dihydrobenzothiophene oxidation pathways.

A critical milestone was the development of BF3-mediated oxidation control, which prevented over-oxidation to sulfones while enabling selective sulfoxide formation. This methodology proved essential for synthesizing dihydrobenzothiophene dioxide derivatives with preserved ring saturation. The compound’s carboxylic acid functionality was subsequently introduced through nucleophilic substitution or carboxylation reactions, as evidenced by its molecular formula C9H8O4S and molecular weight of 212.23 g/mol.

Significance in Heterocyclic Chemistry and Medicinal Research

The compound’s significance stems from three structural features:

- Sulfone Group : The 1,1-dioxide configuration enhances electrophilicity at C3, enabling regioselective nucleophilic attacks while improving metabolic stability compared to non-oxidized benzothiophenes.

- Dihydrothiophene Ring : Partial saturation reduces aromaticity, increasing conformational flexibility for protein-ligand interactions in medicinal applications.

- Carboxylic Acid Moiety : Serves as a hydrogen-bond donor/acceptor, making it valuable for designing kinase inhibitors and GPCR modulators.

In medicinal chemistry, derivatives of this scaffold have shown promise in estrogen receptor modulation, with structural analogs forming the basis of selective estrogen receptor modulators (SERMs) like raloxifene. The carboxylic acid group facilitates salt bridge formation with target proteins, as demonstrated in crystal structures of bound ligands.

Current Research Landscape and Scientific Challenges

Contemporary research focuses on three primary areas:

- Regioselective Functionalization : Despite advances, achieving C3-selective alkylation/arylation without directing groups remains challenging. Recent metal-free approaches using benzothiophene-S-oxides show promise, with interrupted Pummerer reactions achieving 100% C3 selectivity under mild conditions.

- Stereochemical Control : The saturated thiophene ring introduces stereogenic centers, necessitating asymmetric synthesis methods. Enzymatic resolutions using Pseudomonas putida monooxygenases have been attempted but face scalability issues.

- Computational Modeling : Density functional theory (DFT) studies aim to predict sulfone group effects on aromatic π-system polarization, guiding the design of charge-transfer materials for organic electronics.

A persistent challenge is the compound’s tendency toward dimerization under photolytic conditions, forming benzo[b]naphtho[1,2-d]thiophene derivatives via [4+2] cycloaddition. Current strategies employ low-temperature (-78°C) syntheses and radical inhibitors to suppress this side reaction.

Key Unresolved Questions

- Can biocatalytic methods achieve scalable enantioselective synthesis?

- How does the sulfone group modulate electronic properties in conjugated polymers?

- What are the optimal protecting group strategies for the carboxylic acid during multi-step syntheses?

Properties

IUPAC Name |

1,1-dioxo-2,3-dihydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4S/c10-9(11)8-5-6-3-1-2-4-7(6)14(8,12)13/h1-4,8H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANLYUKHUKKYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(S(=O)(=O)C2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzoic acid with an oxidizing agent to form the benzothiophene ring system. The reaction conditions often include the use of solvents such as acetic acid and catalysts like sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the dioxo group to other functional groups.

Substitution: The carboxylic acid group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Sulfuric acid, acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or thioether derivatives.

Scientific Research Applications

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and the biological context. The pathways involved may include oxidative stress pathways, where the compound’s dioxo group plays a crucial role in modulating redox reactions.

Comparison with Similar Compounds

Key Properties:

| Property | Value/Description |

|---|---|

| IUPAC Name | 1,1-Dioxo-2,3-dihydro-1-benzothiophene-2-carboxylic acid |

| SMILES | C1C(S(=O)(=O)C2=CC=CC=C21)C(=O)O |

| Storage Conditions | Room temperature |

| Purity Grades | Mil Spec, ACS, Reagent, Pharmaceutical Grades |

| Packaging | Plastic/fiber drums, research samples |

This compound is commercially available in high-purity forms for pharmaceutical and materials science applications, with standardized handling protocols .

Comparison with Structurally Related Compounds

The structural and functional uniqueness of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid is best contextualized by comparing it to three related compounds:

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic Acid

- Key Difference : Positional isomerism (carboxylic acid group at position 5 instead of 2).

- Impact :

- The 5-carboxylic acid isomer exhibits distinct electronic and steric effects due to the altered proximity of the electron-withdrawing sulfone and carboxylic acid groups.

- Acidity and solubility profiles may differ significantly. For example, the 2-carboxylic acid derivative (parent compound) likely has stronger intramolecular hydrogen bonding with the sulfone group, reducing its solubility in polar solvents compared to the 5-isomer .

3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole

- Key Difference : Substitution with a 3,5-dichloro-4-hydroxybenzoyl group at position 3.

- The chlorine atoms and hydroxyl group improve lipophilicity, making this derivative more suitable for pharmaceutical applications requiring membrane penetration . Patent data highlight its crystalline form, suggesting enhanced stability and bioavailability compared to the parent compound .

tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate

- Key Difference : Replacement of the benzothiophene core with a carbamate-functionalized aliphatic chain.

- Impact :

Comparative Data Table

Research Findings and Implications

Structural Influence on Reactivity

Pharmaceutical Relevance

- Crystallinity in the dichloro-hydroxybenzoyl derivative improves pharmacokinetic properties, such as dissolution rates, critical for oral drug formulations .

- The parent compound’s simpler structure is advantageous for scalable synthesis but may require derivatization for target-specific bioactivity .

Solubility and Stability

Biological Activity

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-2-carboxylic acid (CAS No. 1533432-75-5) is a sulfur-containing heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

- Molecular Formula : C9H8O4S

- Molecular Weight : 212.22 g/mol

- Structure : The compound features a benzothiophene core with a dioxo group and a carboxylic acid functional group, contributing to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of benzothiophene compounds, including this compound. For instance, derivatives have shown significant inhibition of cancer cell proliferation and migration:

- Inhibition of MDA-MB-231 Cells : One derivative demonstrated a marked reduction in the proliferation and invasion of MDA-MB-231 breast cancer cells through the RhoA/ROCK signaling pathway . This suggests that modifications to the benzothiophene structure can enhance its anticancer efficacy.

Antibacterial Activity

The antibacterial properties of related benzothiophene compounds have been investigated. For example, certain derivatives exhibited activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) indicating potential as anti-staphylococcal agents .

The biological activity of this compound and its derivatives appears to be mediated through several mechanisms:

- Inhibition of Cell Migration and Invasion : The compound's ability to inhibit the RhoA/ROCK pathway is a critical mechanism in reducing cancer cell migration .

- Antimicrobial Mechanisms : Some derivatives have shown to disrupt bacterial cell wall synthesis or function, leading to bacterial death .

Case Studies

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic routes are crucial for producing active derivatives for biological testing.

Q & A

Q. What are the optimal synthetic routes for 1,1-dioxo-2,3-dihydro-1lambda⁶-benzothiophene-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of substituted thiophene precursors followed by oxidation to introduce the dioxo group. Key steps include:

- Ester Hydrolysis : Starting from methyl/ethyl esters (e.g., methyl 3,7-dichloro-6-methoxy derivatives), saponification with NaOH or LiOH under reflux yields the carboxylic acid .

- Oxidation Optimization : Controlled oxidation using agents like H₂O₂ or KMnO₄ ensures selective formation of the 1,1-dioxo moiety without over-oxidizing the thiophene ring .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) improves purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Q. What in vitro biological screening models are appropriate for initial evaluation of its bioactivity?

Methodological Answer:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) via fluorometric/colorimetric methods .

Advanced Research Questions

Q. How do substituent variations at specific positions influence the compound's pharmacological profile, and what strategies mitigate off-target effects?

Methodological Answer:

- Position-Specific Modifications :

- 3- and 7-Positions : Chlorine or methoxy groups enhance lipophilicity and bioavailability but may increase hepatotoxicity. Use QSAR models to balance activity and toxicity .

- 6-Position : Electron-withdrawing groups (e.g., -NO₂) improve metabolic stability but reduce solubility. Introduce polar substituents (e.g., -OH) to counteract .

- Selectivity Screening : Profile against a panel of related enzymes (e.g., COX-1 vs. COX-2) to identify selective analogs .

Q. What computational approaches predict the compound's reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina. Validate with MD simulations to assess stability .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .

Q. How can researchers resolve contradictions in reported bioactivity data arising from differing synthetic protocols or analytical methods?

Methodological Answer:

- Standardized Protocols : Adopt uniform synthetic conditions (e.g., oxidation time/temperature) and bioassay methods (e.g., cell line-specific protocols) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

- Structural Verification : Re-characterize disputed compounds via X-ray crystallography or 2D NMR (HSQC, HMBC) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.